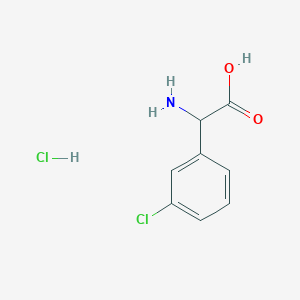

2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

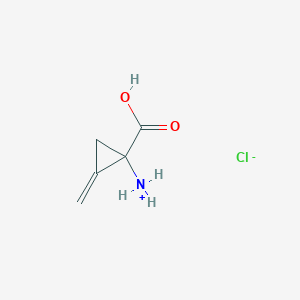

“2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride” is a chemical compound with the molecular formula C8H9Cl2NO2 . It is stored at room temperature and appears as a solid .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride” is 1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride” has a molecular weight of 222.07 . It is a solid at room temperature .Scientific Research Applications

Analysis of Chemical Compounds in Environmental Studies

Research into the environmental impact of chemical compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) offers insights into the methodologies for studying the fate and behavior of chlorophenyl-acetic acid derivatives in natural settings. These studies typically involve scientometric reviews to understand global research trends, toxicological effects, and environmental distribution patterns of such compounds (Zuanazzi et al., 2020). Understanding the environmental pathways and impacts of chlorinated phenylacetic acids can inform remediation strategies and risk assessments for similar compounds.

Organic Acids in Industrial Applications

The use of organic acids in industrial settings, such as in acidizing operations for enhancing oil and gas recovery, demonstrates the versatility of carboxylic acid derivatives in technical applications. Studies on formic, acetic, citric, and lactic acids outline their roles in dissolving mineral deposits, reducing corrosion, and improving the efficiency of extraction processes. This information suggests potential applications for structurally related compounds in industrial chemical processes, highlighting their utility beyond the pharmaceutical domain (Alhamad et al., 2020).

Corrosion Inhibition

Research on organic compounds as corrosion inhibitors emphasizes their importance in protecting metals and alloys in acidic environments. The effectiveness of organic inhibitors, often attributed to their molecular structure and the presence of functional groups, can guide the development of new materials for corrosion protection. This area of research underlines the potential of chlorophenyl-acetic acid derivatives in formulating corrosion inhibitors for various industrial applications (Goyal et al., 2018).

Synthesis and Structural Analysis

The synthesis and structural characterization of novel organic compounds, such as the study on substituted thiazolidinones, showcase the continuous exploration of new chemicals for various applications, including pharmaceuticals and materials science. These investigations provide a framework for understanding the chemical synthesis, properties, and potential applications of chlorophenyl-acetic acid derivatives in creating new molecules with specific functions (Issac & Tierney, 1996).

Environmental Contaminants and Toxicology

Assessments of the impact of organochlorine compounds on aquatic environments reveal the significance of monitoring and mitigating the effects of environmental contaminants. Research in this area emphasizes the importance of understanding the toxicological profiles of chlorophenyl compounds, their persistence, and bioaccumulation potential, which are crucial for environmental management and protection strategies (Krijgsheld & Gen, 1986).

Safety And Hazards

properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIVOEYNISLYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647081 |

Source

|

| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride | |

CAS RN |

1214196-70-9 |

Source

|

| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)